2,3-Dihydrofuro[3,2-c]pyridin-4-amine

ROCK inhibition Respiratory disease Kinase inhibitor scaffold

2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS 1539440-00-0) is a partially saturated fused bicyclic heterocycle comprising a 2,3-dihydrofuran ring ortho-fused to a 4-aminopyridine, with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol. This compound belongs to the dihydrofuro[3,2-c]pyridine subclass, one of six possible furopyridine regioisomeric arrangements, and is distinguished by its sp³-enriched dihydrofuran ring that confers conformational flexibility distinct from fully aromatic furopyridines.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1539440-00-0
Cat. No. B2470715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-c]pyridin-4-amine
CAS1539440-00-0
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC1COC2=C1C(=NC=C2)N
InChIInChI=1S/C7H8N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1,3H,2,4H2,(H2,8,9)
InChIKeyZFNBGJOBGMMHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS 1539440-00-0) – Core Scaffold Identity and Procurement-Grade Specification


2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS 1539440-00-0) is a partially saturated fused bicyclic heterocycle comprising a 2,3-dihydrofuran ring ortho-fused to a 4-aminopyridine, with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol . This compound belongs to the dihydrofuro[3,2-c]pyridine subclass, one of six possible furopyridine regioisomeric arrangements, and is distinguished by its sp³-enriched dihydrofuran ring that confers conformational flexibility distinct from fully aromatic furopyridines . It is commercially available as a research-grade building block from multiple vendors (e.g., Fluorochem, Bidepharm, CymitQuimica) at certified purities of 97–98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Furopyridine Substitution Fails: Evidence of Scaffold-Specific Differentiation for 2,3-Dihydrofuro[3,2-c]pyridin-4-amine


Furopyridine regioisomers and their oxidation-state variants are not functionally interchangeable in medicinal chemistry applications. The [3,2-c] ring fusion geometry positions the 4-amine substituent at a distinct vector angle relative to alternative regioisomers such as [2,3-c] or [3,2-b], directly affecting hydrogen-bonding geometry and target binding . Critically, the 2,3-dihydro saturation state introduces an sp³ center that alters ring puckering, electronic distribution, and metabolic stability compared to the fully aromatic furo[3,2-c]pyridin-4-amine (CAS 33007-09-9) [1]. Patent literature explicitly identifies the 2,3-dihydrofuro[3,2-c]pyridin-4-amine scaffold as the preferred core for a series of dual ROCK-I/ROCK-II inhibitors, with the dihydrofuran ring being integral to the claimed pharmacophore rather than an interchangeable feature [2]. Substituting a different regioisomer or oxidation state would therefore alter the core geometry and is not supported by the structure–activity relationship (SAR) data underlying the patent claims.

Quantitative Differentiation Evidence: 2,3-Dihydrofuro[3,2-c]pyridin-4-amine vs. Closest Analogs


Patent-Cited Scaffold Preference: 2,3-Dihydrofuro[3,2-c]pyridin-4-amine as the Enabling Core for Dual ROCK-I/ROCK-II Inhibitors

In US Patent Application US20240092790A1, the 2,3-dihydrofuro[3,2-c]pyridin-4-amine moiety is explicitly designated as the characterizing core scaffold for a series of dual ROCK-I/ROCK-II inhibitors, with the preferred derivatives being N-(3-(((2,3-dihydrofuro[3,2-c]pyridin-4-yl)amino)methyl)phenyl)formamide and related benzamide analogs [1]. The patent distinguishes this scaffold from prior art ROCK inhibitors (e.g., tyrosine-amide derivatives disclosed in WO 2018/138293, WO 2019/048479, WO 2019/121223, WO 2019/121233, WO 2019/121406, WO 2019/238628, and WO 2020/016129) on the basis of 'substantial structural differences,' with the dihydrofuro[3,2-c]pyridine core representing a novel chemotype for this target class [1]. While individual compound IC₅₀ values are not publicly disclosed in the patent abstract or claims, the explicit structural preference for this specific scaffold over alternative heterocyclic cores constitutes a qualitative differentiation anchored in patent-supported SAR.

ROCK inhibition Respiratory disease Kinase inhibitor scaffold

Oxidation-State Differentiation: 2,3-Dihydro vs. Fully Aromatic Furo[3,2-c]pyridin-4-amine – Impact on Molecular Properties

The 2,3-dihydro derivative (CAS 1539440-00-0, C₇H₈N₂O, MW 136.15) differs from the fully aromatic furo[3,2-c]pyridin-4-amine (CAS 33007-09-9, C₇H₆N₂O, MW 134.14) by the addition of two hydrogen atoms across the furan 2,3-double bond [1]. This saturation introduces an sp³-hybridized carbon center, increasing molecular weight by 2.01 Da (1.5%), altering the number of H-bond donors/acceptors, and modifying ring planarity. The aromatic analogue has been reported as a BET bromodomain inhibitor targeting BRD4-BD2 and as an EphB3 kinase inhibitor (compound 4c IC₅₀ = 1.04 µM) [1], whereas the 2,3-dihydro derivative is specifically claimed in the ROCK inhibitor patent context [2]. The distinct biological activity profiles of these two oxidation states highlight that the saturation state is a determinant of target selectivity, not merely a synthetic convenience.

Physicochemical property comparison Oxidation state Drug-likeness

Regioisomeric Differentiation: [3,2-c] vs. [2,3-c] vs. [3,2-b] Dihydrofuropyridin-4-amines – Vector Geometry and Synthetic Accessibility

Among the six possible furopyridine regioisomeric arrangements, only the [3,2-c] fusion places the 4-amine group at a position where the pyridine nitrogen is at the 1-position and the furan oxygen is distal to the amine, creating a specific hydrogen-bond donor/acceptor geometry . The [2,3-c] regioisomer (e.g., 2,3-dihydrofuro[2,3-c]pyridin-3-amine) positions the amine at C3 rather than C4, fundamentally altering the substitution pattern. The [3,2-b] regioisomer (e.g., 2,3-dihydrofuro[3,2-b]pyridin-5-amine) shifts the amine to C5. Additionally, dedicated synthetic methodology exists specifically for the 2,3-dihydrofuro[3,2-c]pyridine scaffold: the [5C + 1N] annulation strategy published in Organic Letters (2012) provides two distinct routes using ammonium acetate as the nitrogen source, enabling efficient access to this specific regioisomer [1]. This synthetic tractability, combined with the unique vector geometry, makes the [3,2-c] dihydro scaffold the most synthetically accessible and geometrically defined choice for medicinal chemistry programs targeting the 4-aminofuropyridine pharmacophore.

Regioisomer comparison Scaffold geometry Synthetic chemistry

Commercially Verified Purity Specification: Batch-to-Batch Consistency vs. Unspecified Analogs

2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS 1539440-00-0) is available from Bidepharm at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . Fluorochem lists the compound with IUPAC name 2H,3H-furo[3,2-c]pyridin-4-amine, canonical SMILES NC1=NC=CC2=C1CCO2, and InChI InChI=1S/C7H8N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1,3H,2,4H2,(H2,8,9), providing full structural identity verification . In contrast, closely related regioisomers such as 2,3-dihydrofuro[2,3-c]pyridin-4-amine are not widely cataloged with equivalent purity specifications, introducing procurement uncertainty. The availability of certified QC data for the [3,2-c] isomer reduces the risk of regioisomeric misassignment—a known concern in furopyridine chemistry where NMR differentiation of regioisomers can be non-trivial.

Quality control Purity specification Procurement reliability

Downstream Derivatization Evidence: 2,3-Dihydrofuro[3,2-c]pyridin-4-amine as a Validated Intermediate for Potent D1 Receptor Ligands

The utility of the 2,3-dihydrofuro[3,2-c]pyridin-4-amine scaffold has been independently validated through its incorporation into D1 dopamine receptor ligands disclosed in US Patent 9,745,317. Specifically, 4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-2,3-dihydrofuro[3,2-c]pyridine (Compound 1 in the patent) demonstrated a binding affinity Ki of 76.8 nM against the D1 receptor in assays using over-expressing LTK human cell lines [1]. A related derivative, 6-[4-(2,3-dihydrofuro[3,2-c]pyridin-4-yloxy)phenyl]-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (Compound 13), showed a Ki of 46.1 nM, and 5-{4-[(3-hydroxy-2,3-dihydrofuro[3,2-c]pyridin-4-yl)oxy]-2-methylphenyl}-4,6-dimethylpyridazin-3(2H)-one (Compound 16) achieved a Ki of 4.80 nM [1]. These data confirm that the 2,3-dihydrofuro[3,2-c]pyridin-4-amine scaffold can be elaborated into low-nanomolar ligands, validating its procurement as a key intermediate for GPCR-targeted medicinal chemistry.

GPCR ligands Dopamine D1 receptor Building block validation

Evidence-Backed Application Scenarios for 2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS 1539440-00-0)


ROCK-I/ROCK-II Dual Inhibitor Lead Generation for Respiratory Diseases

Based on the explicit scaffold preference documented in US20240092790A1, 2,3-dihydrofuro[3,2-c]pyridin-4-amine serves as the essential amine building block for constructing N-(3-(((2,3-dihydrofuro[3,2-c]pyridin-4-yl)amino)methyl)phenyl)formamide and related benzamide derivatives with dual ROCK-I/ROCK-II inhibitory activity [1]. Medicinal chemistry teams pursuing ROCK-targeted therapies for asthma, COPD, idiopathic pulmonary fibrosis, or pulmonary arterial hypertension should prioritize this specific building block to ensure alignment with patent-disclosed SAR.

Dopamine D1 Receptor Ligand Synthesis Using the Validated 4-Oxy-Aryl Derivatization Route

The scaffold has been quantitatively validated as a precursor to potent D1 dopamine receptor ligands with binding affinities reaching Ki = 4.80 nM [1]. Researchers developing D1-targeted tool compounds or PET tracer precursors can leverage the established 4-oxy-aryl coupling chemistry to generate derivatives with predictable potency, reducing the synthetic uncertainty associated with unvalidated regioisomeric scaffolds.

Furopyridine Scaffold Hopping and Bioisostere Exploration Programs

The [5C + 1N] annulation methodology published in Organic Letters (2012) provides two distinct synthetic routes to substituted 2,3-dihydrofuro[3,2-c]pyridines using ammonium acetate as a convenient nitrogen source [1]. This synthetic accessibility, combined with the scaffold's distinct sp³ character compared to fully aromatic furopyridines, makes it an attractive candidate for scaffold-hopping exercises where modulation of planarity, LogP, and metabolic stability is desired.

Quality-Controlled Chemical Biology Probe Synthesis

The commercial availability of 2,3-dihydrofuro[3,2-c]pyridin-4-amine at 97% purity with batch-specific NMR, HPLC, and GC documentation [1] makes it suitable for chemical biology probe campaigns requiring rigorous compound integrity verification. The documented purity specification reduces the risk of confounding biological assay results due to regioisomeric impurities or degradation products.

Quote Request

Request a Quote for 2,3-Dihydrofuro[3,2-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.